molecular formula C18H18F2N6O4S B12822668 5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate

5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate

Cat. No.: B12822668
M. Wt: 452.4 g/mol
InChI Key: YVLMFRNVHVBDMB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorophenyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. The product is then treated with sulfuric acid to obtain the hemisulfate salt. The reaction conditions are generally mild, and the yield of the product is high.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.

    4-(4-Fluorophenyl)-1-cyclopropylmethyl-5-(4-pyridyl)-imidazole: A compound with a similar imidazole core structure.

Uniqueness

5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18F2N6O4S

Molecular Weight

452.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-1H-imidazol-2-amine;sulfuric acid

InChI

InChI=1S/2C9H8FN3.H2O4S/c2*10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h2*1-5H,(H3,11,12,13);(H2,1,2,3,4)

InChI Key

YVLMFRNVHVBDMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)F.C1=CC(=CC=C1C2=CN=C(N2)N)F.OS(=O)(=O)O

Origin of Product

United States

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